Potassium (5-amino-2-chloropyridin-3-yl)trifluoroborate
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Overview
Description
Potassium (5-amino-2-chloropyridin-3-yl)trifluoroborate is an organotrifluoroborate compound that has gained significant attention in the field of organic chemistry Organotrifluoroborates are known for their stability, ease of handling, and versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium (5-amino-2-chloropyridin-3-yl)trifluoroborate typically involves the reaction of 5-amino-2-chloropyridine with potassium bifluoride (KHF2) in the presence of boron trifluoride (BF3). The reaction proceeds through the formation of an intermediate boronic acid, which subsequently reacts with potassium bifluoride to yield the desired trifluoroborate salt .
Industrial Production Methods
Industrial production of potassium organotrifluoroborates often employs continuous-flow chemistry techniques to enhance scalability and efficiency. This method allows for the precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Potassium (5-amino-2-chloropyridin-3-yl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and cross-coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate or sodium hydroxide are typically used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the primary product is a biaryl compound, while nucleophilic substitution can yield a variety of substituted pyridine derivatives .
Scientific Research Applications
Potassium (5-amino-2-chloropyridin-3-yl)trifluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of potassium (5-amino-2-chloropyridin-3-yl)trifluoroborate in chemical reactions involves the hydrolysis of the trifluoroborate group to form a reactive boronic acid intermediate. This intermediate can then participate in various reactions, such as Suzuki-Miyaura coupling, where it undergoes transmetalation with a palladium catalyst to form a new carbon-carbon bond .
Comparison with Similar Compounds
Potassium (5-amino-2-chloropyridin-3-yl)trifluoroborate can be compared with other organotrifluoroborates and boronic acids:
Potassium Phenyltrifluoroborate: Similar in reactivity but lacks the amino and chloro substituents, making it less versatile in certain reactions.
Potassium Methyltrifluoroborate: More stable but less reactive in cross-coupling reactions compared to the amino-chloro derivative.
Boronic Acids: Generally less stable and more prone to hydrolysis, but widely used in similar applications.
The unique combination of the amino and chloro groups in this compound enhances its reactivity and makes it a valuable reagent in synthetic chemistry.
Properties
IUPAC Name |
potassium;(5-amino-2-chloropyridin-3-yl)-trifluoroboranuide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BClF3N2.K/c7-5-4(6(8,9)10)1-3(11)2-12-5;/h1-2H,11H2;/q-1;+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBCQTHHKZSMHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CN=C1Cl)N)(F)(F)F.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BClF3KN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80726251 |
Source
|
Record name | Potassium (5-amino-2-chloropyridin-3-yl)(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80726251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.46 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245906-63-1 |
Source
|
Record name | Potassium (5-amino-2-chloropyridin-3-yl)(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80726251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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